5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one chemical properties and structure
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one chemical properties and structure
An In-depth Technical Guide to 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one: Chemical Properties, Structure, and Synthetic Protocols
Foreword: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its versatile reactivity and significant presence in a multitude of biologically active compounds. As a privileged scaffold, its derivatives have been extensively explored, leading to the development of numerous pharmaceuticals and agrochemicals.[1][2][3] This guide focuses on a specific, functionalized derivative, 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, chemical properties, a robust synthetic pathway, and its potential within the broader landscape of medicinal chemistry.
Molecular Structure and Physicochemical Properties
5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core. The structure is characterized by a five-membered ring containing two adjacent nitrogen atoms, an amino group at the C5 position, a carbonyl group at C3, and a 4-bromophenyl substituent on one of the ring nitrogens. The designation "4H" indicates that the C4 position is an sp³-hybridized methylene group, defining a specific and important tautomeric form of the pyrazolone ring.
Structural Representation
The structural formula reveals key functional groups that dictate the molecule's reactivity and potential for intermolecular interactions: a hydrogen bond donor (amino group), a hydrogen bond acceptor (carbonyl group), and an aromatic ring system amenable to further functionalization.
Caption: Chemical Structure of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one.
Physicochemical Data
The properties of this specific molecule are extrapolated from closely related analogs found in chemical databases. The data presented below provides a baseline for experimental design.[4]
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN₃O | PubChem[4] |
| Molecular Weight | 254.08 g/mol | PubChem[4] |
| Appearance | Expected to be a powder or crystalline solid | Inferred from analogs[5] |
| Melting Point | >200 °C (Estimated) | Inferred from analogs[6] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -NH of tautomer) | PubChem (for isomer)[4] |
| Hydrogen Bond Acceptors | 3 (from C=O and ring nitrogens) | PubChem (for isomer)[4] |
| Topological Polar Surface Area | 58.4 Ų | PubChem (for isomer)[4] |
| XLogP3-AA (Predicted) | 1.7 | PubChem (for isomer)[4] |
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 5-aminopyrazolones is a well-established area of organic chemistry.[2] A robust and common approach involves the condensation of a substituted hydrazine with a β-ketoester or a related 3-oxopropanenitrile derivative. For the target molecule, 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one, a logical and efficient pathway starts from (4-bromophenyl)hydrazine and ethyl cyanoacetate.
The causality behind this choice is twofold:
-
Atom Economy: This condensation reaction is highly efficient, forming the heterocyclic core in a single step with water and ethanol as the only byproducts.
-
Precursor Availability: Both (4-bromophenyl)hydrazine and ethyl cyanoacetate are commercially available and relatively inexpensive starting materials, making this route scalable and cost-effective.
The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization where the amino group attacks the nitrile, leading to the 5-aminopyrazolone ring system.
Caption: Proposed synthetic workflow for the target compound.
Reactivity Profile
The molecule possesses several reactive sites:
-
The Exocyclic Amino Group (C5): This group can act as a nucleophile, allowing for acylation, alkylation, or diazotization reactions, providing a handle for further structural diversification.
-
The Active Methylene Group (C4): The protons on C4 are acidic due to the adjacent carbonyl group. This position is susceptible to condensation reactions with aldehydes and ketones (Knoevenagel condensation), a common reaction for pyrazolones.
-
The Phenyl Ring: The bromophenyl group can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the para-position.
Spectroscopic Validation Protocol
To ensure the unambiguous identification and purity of the synthesized compound, a multi-technique spectroscopic analysis is required. This constitutes a self-validating system where data from each method corroborates the others.
Predicted Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆):
-
δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ 7.5-7.7 ppm (d, 2H): Aromatic protons meta to the bromine atom.
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δ 5.5-6.5 ppm (s, 2H): Broad singlet for the -NH₂ protons.
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δ 3.4-3.6 ppm (s, 2H): Singlet for the CH₂ protons at the C4 position.
-
-
¹³C NMR (125 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon (C3).
-
δ ~158 ppm: C5 carbon attached to the amino group.
-
δ ~138 ppm: Aromatic C-N carbon.
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δ ~132 ppm: Aromatic C-H carbons.
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δ ~121 ppm: Aromatic C-H carbons.
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δ ~119 ppm: Aromatic C-Br carbon.
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δ ~40 ppm: Methylene carbon (C4).
-
-
FT-IR (KBr, cm⁻¹):
-
Mass Spectrometry (ESI+):
-
m/z: 254.0, 256.0 [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will result in two major peaks of nearly equal intensity, separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.
-
Potential Applications and Biological Significance
While data on this specific molecule is sparse, the broader class of 5-aminopyrazole derivatives is rich in biological activity, suggesting significant potential for drug discovery.
-
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, such as p38 MAP kinase.[7] They achieve this by mimicking the adenine core of ATP and binding to the enzyme's active site. The 5-amino group often forms a critical hydrogen bond with the hinge region of the kinase, a feature that could be exploited in designing inhibitors based on this scaffold.
-
Anti-inflammatory and Analgesic Agents: The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs within 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one are consistent with those found in compounds with anti-inflammatory properties.[3][8]
-
Antimicrobial and Antifungal Activity: Numerous studies have reported significant antibacterial and antifungal properties for substituted pyrazoles, making this compound a candidate for screening in antimicrobial assays.[2][3]
Caption: Potential research applications derived from the core structure.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
-
Objective: To synthesize the title compound via condensation and cyclization.
-
Materials:
-
(4-bromophenyl)hydrazine hydrochloride (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute Ethanol
-
Diethyl ether
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
Add sodium ethoxide to the ethanol and stir until dissolved.
-
Add (4-bromophenyl)hydrazine hydrochloride and ethyl cyanoacetate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify carefully with dilute HCl to pH ~6-7.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove nonpolar impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to obtain the pure product.
-
-
Trustworthiness Check: The identity and purity of the product must be confirmed using the spectroscopic methods outlined in Section 3. The melting point of the recrystallized product should be sharp.
Protocol 2: Spectroscopic Characterization
-
Objective: To confirm the structure and purity of the synthesized product.
-
Methodology:
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~10-15 mg of the product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H, ¹³C, and DEPT-135 spectra on a 500 MHz (or higher) spectrometer.
-
Process the data and compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Section 3.1.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing ~1-2 mg of the product with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, C=O, and C-Br functional groups.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in methanol or acetonitrile.
-
Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Verify the measured m/z of the [M+H]⁺ ion against the calculated exact mass (253.9932) and confirm the characteristic Br isotopic pattern.
-
-
References
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. [Link]
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Biological activities of a newly synthesized pyrazoline derivative... (2021). PubMed. [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)... (2006). PubMed. [Link]
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5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. (n.d.). AMERICAN ELEMENTS. [Link]
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Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. [Link]
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3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine. (2007). Acta Crystallographica Section E. [Link]
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2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-ol. (n.d.). PubChemLite. [Link]
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Semantic Scholar. [Link]
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(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. (n.d.). PubMed. [Link]
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X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. (2018). DergiPark. [Link]
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(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. (n.d.). ResearchGate. [Link]
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OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. (2012). European Commission. [Link]
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